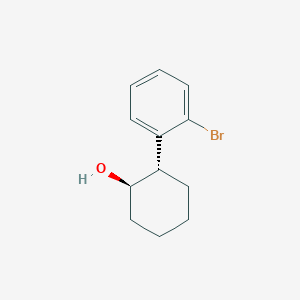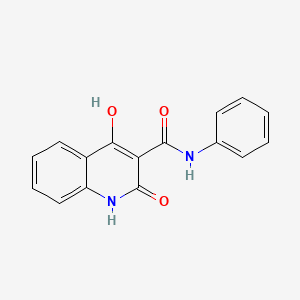
4-羟基-2-氧代-N-苯基-1,2-二氢喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide and its derivatives has been reported in several studies . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a water solubility of 0.054 mg/mL, a logP of 1.89 (ALOGPS) and 1.73 (Chemaxon), and a pKa (Strongest Acidic) of 6.03 . It also has a hydrogen acceptor count of 3, a hydrogen donor count of 2, and a polar surface area of 69.64 Å2 .
科学研究应用
抗增殖剂
一系列 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-甲酰胺杂交体对各种癌细胞系(包括 PANC 1、HeLa 和 MDA-MB-231)表现出显着的体外抗增殖活性。该系列中的某些化合物显示出相当大的抗增殖活性,GI50 值范围为 0.15 至 1.4 μM。化合物结构与其抗增殖活性之间的关系得到了针对微管蛋白的计算机分子对接研究的进一步支持 (Banu 等,2017)。
胆碱酯酶抑制剂和钙通道拮抗剂
合成了一系列新的 4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺,并评估了它们作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 抑制剂的潜力。发现一些衍生物对 AChE 或 BuChE 表现出选择性抑制作用。此外,进行了对接分析以了解这些酶活性位点的结合模式并解释观察到的选择性。其中一种化合物表现出降低牛嗜铬细胞中 K(+)-诱导的钙信号的能力 (Tomassoli 等,2011)。
药理活性与合成多功能性
4-氧代喹啉,包括 N-1-烷基化-4-氧代喹啉衍生物,因其生物学和合成多功能性而备受关注。与 4-氧代喹啉核心的 C-3 碳相连的甲酰胺单元的存在与各种生物活性有关。研究了特定衍生物的 N-乙基化反应,突出了它们对不同药理活性的潜力,包括抗菌和抗病毒作用 (Batalha 等,2019)。
用于增强镇痛特性的生物等排体
某些 4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺中苯甲基苯环的生物等排体替代研究与等位杂环产生了显着的镇痛活性增加,针对特定衍生物。这项研究展示了结构修饰在增强这些化合物的镇痛特性方面的潜力 (Ukrainets 等,2016)。
未来方向
作用机制
Target of Action
It is known that quinolone compounds, which this molecule is a part of, have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Mode of Action
It’s known that 4-hydroxy-2-quinolones show unusually high reactivity towards n-nucleophiles .
Biochemical Pathways
Quinolone compounds have been known to affect various biochemical pathways, including those involved in bacterial dna replication .
Result of Action
Quinolone compounds have been known to have various therapeutic potentials, including anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory effects (via Cannabinoid receptor 2 ligand) .
生化分析
Biochemical Properties
It is known that 4-hydroxy-2-quinolones, a related class of compounds, show unusually high reactivity towards N-nucleophiles . This suggests that 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
4-Quinolone-3-Carboxamides, a related class of compounds, have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential . This suggests that 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that 4-hydroxy-2-quinolones can form intramolecular hydrogen bonds , which may influence their binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that 4-hydroxy-2-quinolones are quite stable , suggesting that 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Related compounds have shown increased analgesic activity with certain isosteric replacements , suggesting that dosage effects may be observed with 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide as well.
Metabolic Pathways
4-hydroxy-2-quinolones are known to undergo ester hydrolysis , suggesting that 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide may be involved in similar metabolic pathways.
Transport and Distribution
The related compound 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide has been found to form intramolecular hydrogen bonds , which may influence its transport and distribution.
Subcellular Localization
The related compound 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide has been found to form intramolecular hydrogen bonds , which may influence its subcellular localization.
属性
IUPAC Name |
4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULHXWGWWVYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
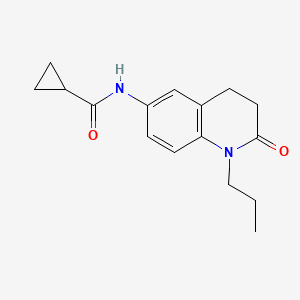
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)

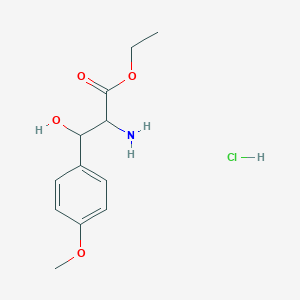
![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2416012.png)

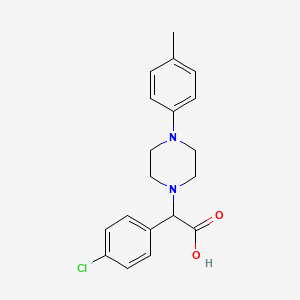
![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
